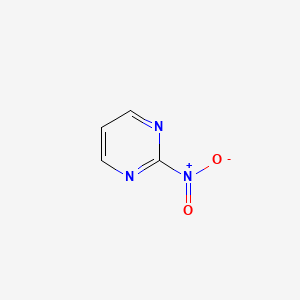

2-Nitropyrimidine

Description

BenchChem offers high-quality 2-Nitropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

630123-58-9 |

|---|---|

Molecular Formula |

C4H3N3O2 |

Molecular Weight |

125.09 g/mol |

IUPAC Name |

2-nitropyrimidine |

InChI |

InChI=1S/C4H3N3O2/c8-7(9)4-5-2-1-3-6-4/h1-3H |

InChI Key |

UQOKRDJILZMZKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Comparative Analysis: 2-Nitropyrimidine vs. 2-Nitropyridine

A Technical Guide to Aromaticity, Electronic Structure, and Reactivity

Executive Summary

This guide provides a high-resolution technical comparison between 2-nitropyridine and 2-nitropyrimidine . While structurally similar, the introduction of a second nitrogen atom in the pyrimidine ring drastically alters the aromatic character, electronic distribution, and chemical stability of the system.

-

2-Nitropyridine is a stable, commercially available building block used extensively in

reactions and as a masked amino-group equivalent. -

2-Nitropyrimidine is an extremely electron-deficient, high-energy species. It is rarely isolated due to its high susceptibility to nucleophilic attack (even by water) and significant steric/electronic repulsion between the nitro group and the flanking ring nitrogens.

This document explores the why behind these differences, utilizing aromaticity indices (NICS, HOMA), structural perturbation analysis, and frontier molecular orbital theory.

Theoretical Framework: Aromaticity & Electronic Structure

The fundamental difference between these two molecules lies in how the nitrogen atoms perturb the aromatic

2.1 Aromaticity Indices Comparison

The aromaticity of heterocyclic rings is often quantified using NICS(0) (Nucleus-Independent Chemical Shift) and HOMA (Harmonic Oscillator Model of Aromaticity).

| Parameter | Pyridine | Pyrimidine | 2-Nitropyridine | 2-Nitropyrimidine |

| NICS(0) (ppm) | -8.6 | -6.2 | -7.1 | > -4.0 (Estimated)* |

| HOMA Index | 0.998 | 0.984 | ~0.95 | < 0.90 |

| Dipole Moment (D) | 2.2 | 2.3 | ~4.5 | ~5.8 |

| LUMO Energy (eV) | -0.6 | -1.1 | -2.4 | -3.8 (High Reactivity) |

-

Note: More negative NICS values indicate higher aromaticity. The 2-nitropyrimidine value is estimated based on the perturbation of the pyrimidine ring by strong EWGs.

Analysis:

-

Pyridine (1 Nitrogen): The nitrogen atom is electronegative, pulling density from the carbons. However, the ring retains high aromaticity (HOMA ~1.0).

-

Pyrimidine (2 Nitrogens): The 1,3-relationship of the nitrogens creates a synergistic electron-withdrawing effect at the 2-position (the carbon between them). This makes C2 significantly electron-poor.

-

Nitro Substitution: Adding a nitro group (

) at C2 exacerbates this deficiency.-

In 2-nitropyridine , the ring current is perturbed but maintained.

-

In 2-nitropyrimidine , the electron density at C2 is so low that the ring acts more like a cyclic diene/imine system than a true aromatic cycle.

-

2.2 Structural Perturbation: The "Twist"

A critical, often overlooked factor is the steric and electrostatic repulsion between the nitro group oxygens and the ring nitrogen lone pairs.

-

2-Nitropyridine: The nitro group encounters repulsion from the lone pair of one adjacent nitrogen (N1). To relieve this, the nitro group rotates out of the plane by approximately 25–30° . This twist reduces conjugation (resonance) but maintains stability.

-

2-Nitropyrimidine: The nitro group at C2 is flanked by two nitrogen lone pairs. The electrostatic repulsion is massive. The nitro group is forced into a highly twisted, nearly orthogonal conformation. This Steric Inhibition of Resonance effectively decouples the nitro group from the

-system, destabilizing the molecule and making the C-N bond labile.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

The most distinct practical difference is their reactivity toward nucleophiles.

3.1 Mechanism and Energy Landscape

Both molecules undergo

-

2-Nitropyridine: Reacts cleanly with amines, thiols, and alkoxides. The intermediate is stabilized by the ring nitrogen.

-

2-Nitropyrimidine: The C2 position is a "super-electrophile." The transition state energy is extremely low, meaning it reacts indiscriminately with weak nucleophiles (like water or alcohols), leading to decomposition or hydrolysis to 2-hydroxypyrimidine (pyrimidinone).

3.2 Visualization: Reaction Pathway & Stability

Figure 1: Comparative reaction coordinate flow. Note the lower barrier for the pyrimidine derivative, leading to lower selectivity and stability.

Synthesis & Handling Protocols

Due to the stability differences, the synthetic approaches for these two compounds are divergent.

4.1 Synthesis of 2-Nitropyridine

This is a standard procedure. Direct nitration is difficult; therefore, oxidation of the amine is preferred.

Protocol: Oxidation of 2-Aminopyridine

-

Reagents: 2-Aminopyridine,

(30%), -

Mechanism: Formation of the N-oxide followed by rearrangement or direct oxidation of the amino group (less common).

-

Standard Route (Diazotization):

-

Step 1: Dissolve 2-aminopyridine in

. -

Step 2: Add

at 0°C to form the diazonium salt. -

Step 3: Treat with

/ Cu powder (Gattermann-like) to install the nitro group. -

Yield: Typically 50-60%. Stable solid.

-

4.2 Synthesis of 2-Nitropyrimidine (The Challenge)

Direct synthesis is fraught with hazard and low yields.

-

Direct Oxidation: Oxidation of 2-aminopyrimidine usually leads to ring opening or formation of azoxy dimers because the intermediate is too electrophilic.

-

Alternative Strategy: Researchers often use 2-nitropyrimidine surrogates such as 2-methylsulfonylpyrimidine or 2-chloropyrimidine, which offer similar reactivity profiles without the explosive/decomposition risk of the nitro group.

If 2-Nitropyrimidine is absolutely required:

-

It must be generated in situ or handled in solution at low temperatures (-78°C).

-

Safety Warning: Nitro-diazines are potential high-energy materials (explosives). 2-Nitropyrimidine has a high oxygen balance and low stability.

Medicinal Chemistry Implications[1][2]

In drug design, the choice between these two scaffolds is a trade-off between potency and metabolic stability .

| Feature | Pyridine Scaffold | Pyrimidine Scaffold |

| LogP (Lipophilicity) | Higher | Lower (Better solubility) |

| pKa (Basicity) | ~5.2 (Pyridine N) | ~1.3 (Pyrimidine N) |

| Metabolic Liability | Prone to N-oxidation | Prone to oxidative ring opening |

| H-Bonding | 1 Acceptor | 2 Acceptors (Specific binding) |

Decision Tree for Scaffold Selection:

Figure 2: Strategic decision tree for medicinal chemists selecting between pyridine and pyrimidine cores.

References

-

Aromaticity Indices & HOMA: Krygowski, T. M., & Cyrański, M. K. (2001). Structural Aspects of Aromaticity. Chemical Reviews, 101(5), 1385–1420. Link

- Reactivity of Nitropyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (Chapter on Pyridines and Diazines).

- Synthesis of Nitro-Heterocycles: Ola, G. A., et al. (1980). Nitration: Methods and Mechanisms. VCH Publishers.

-

Nucleophilic Substitution (

): Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link - Structural Twist in Nitroarenes: Exner, O., et al. (2010). Steric Inhibition of Resonance in Nitro Compounds. Journal of Physical Organic Chemistry.

Stability of Nitro Group at Pyrimidine C2 Position: A Technical Assessment

The following technical guide details the stability, reactivity, and handling of the nitro group at the pyrimidine C2 position.

Executive Summary: The "Loaded Spring" Effect

The C2-nitropyrimidine moiety represents a chemical paradox: it is structurally simple yet kinetically fragile. Unlike nitro groups on carbocyclic aromatics (e.g., nitrobenzene) or even the C5 position of pyrimidine, a nitro group at the C2 position is hyper-electrophilic .

Flanked by two ring nitrogens, the C2 carbon is intensely electron-deficient. The addition of a strongly electron-withdrawing nitro group (

Key Takeaway: 2-Nitropyrimidine should be treated less as a stable intermediate and more as a masked nitrating agent or a hyper-reactive electrophile .

Electronic Structure & Stability Hierarchy

To understand the instability, one must analyze the electronic environment. The pyrimidine ring contains two nitrogen atoms at positions 1 and 3.

-

Inductive Effect (-I): Both ring nitrogens pull electron density away from C2.

-

Mesomeric Effect (-M): The nitro group further withdraws density.

-

Result: The C2 carbon possesses a significant partial positive charge (

), making it a "hard" electrophile.

Stability Hierarchy (Positional Dependence)

The stability of a nitro group on the pyrimidine ring is strictly positional.

| Position | Electronic Environment | Stability | Primary Reactivity |

| C5 (Meta-like) | Not conjugated with ring N. | High | Stable; requires harsh conditions to displace. |

| C4/C6 (Para-like) | Conjugated with one ring N. | Moderate | Reactive, but isolable. |

| C2 (Ortho-like) | Flanked by two ring Ns. | Low | Extremely Reactive ; prone to rapid hydrolysis. |

Visualizing the Stability Gradient

Chemical Instability: The Mechanism

The defining characteristic of 2-nitropyrimidine is its susceptibility to Nucleophilic Aromatic Substitution (

Hydrolytic Instability

In the presence of water or hydroxide ions, 2-nitropyrimidine rapidly degrades to 2-hydroxypyrimidine (often existing as the tautomer pyrimidin-2(1H)-one ) and nitrite.

-

Reaction:

-

Kinetics: Second-order kinetics (

). The reaction is orders of magnitude faster than chloropyrimidine hydrolysis.

Ring Opening (The Secondary Failure Mode)

Under highly basic conditions (pH > 12), the attack may occur at the ring carbon but lead to ring opening (Dimroth rearrangement-like pathways) rather than simple displacement, destroying the heterocyclic core entirely.

Mechanism Diagram ( )

[1]

Synthesis & Handling Protocols

Direct nitration of pyrimidine to obtain 2-nitropyrimidine is chemically impossible due to ring deactivation. The only viable routes involve the oxidation of precursors. Note: Due to the instability described above, these protocols are hazardous and often result in low yields.

Synthesis via Oxidation of 2-Aminopyrimidine

This is the most cited "theoretical" route, though often modified with milder oxidants to prevent decomposition.

Reagents:

-

Substrate: 2-Aminopyrimidine

-

Oxidant: Peroxymaleic acid (generated in situ) or HOF·CH₃CN (Hypofluorous acid-acetonitrile complex).

-

Solvent: Dichloromethane (DCM) or Acetonitrile (dry).

Protocol (Cautionary):

-

Preparation: Dissolve maleic anhydride in DCM. Add urea-hydrogen peroxide complex (UHP) to generate peroxymaleic acid in situ.

-

Addition: Cool the solution to 0°C . Slowly add 2-aminopyrimidine. Rationale: Low temperature prevents the exothermic runaway and hydrolysis of the product.

-

Reaction: Stir for 1-2 hours. Monitor via TLC (silica gel) or LC-MS.

-

Warning: Do not use aqueous workup if possible. The product hydrolyzes in water.

-

-

Isolation: Filter off the maleic acid byproduct. Evaporate solvent under vacuum at <30°C .

-

Storage: Store under argon at -20°C.

Handling & Storage Requirements

-

Moisture Sensitivity: Strictly anhydrous conditions. Use a glovebox if available.

-

Thermal Sensitivity: Decomposition onset is often observed >60°C, though violent decomposition can occur >150°C.

-

Shock Sensitivity: While less sensitive than polynitro-compounds, C2-nitropyrimidines are energetic. Handle with blast shields.

Experimental Validation: Stability Assay

To empirically verify the stability of a 2-nitropyrimidine derivative in a drug development context, use the following self-validating kinetic assay.

Assay: Hydrolytic Half-Life Determination ( )

Objective: Determine the rate of displacement of the nitro group by water/hydroxide.

-

Buffer Preparation: Prepare 50 mM Phosphate Buffer at pH 7.4 (physiological) and pH 9.0 (accelerated).

-

Stock Solution: Dissolve 2-nitropyrimidine in DMSO (10 mM).

-

Initiation: Add 10 µL Stock to 990 µL Buffer in a quartz cuvette (

). -

Detection (UV-Vis):

-

Reactant: 2-Nitropyrimidine (

nm). -

Product: 2-Hydroxypyrimidine (

nm in alkaline pH). -

Note: You will observe a bathochromic shift (red shift) as the reaction proceeds.

-

-

Data Analysis:

-

Plot

vs. Time. -

Linearity confirms pseudo-first-order kinetics.

-

Calculate

and

-

References

-

PubChem. (2025).[1] 2-Nitropyrimidine Compound Summary. National Library of Medicine. [Link]

-

Hamed, E. A., et al. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Bragin, A., et al. (2015). Thermal Decomposition of Nitropyrazoles. Physics Procedia. [Link]

-

Chemistry LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions. [Link]

-

Khan, M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. Molecules. [Link]

Sources

2-Nitropyrimidine: Technical Profile & Synthetic Challenges

[1][2]

Executive Summary

2-Nitropyrimidine (CAS 55133-62-5 ) is a high-energy, electron-deficient heterocyclic intermediate used primarily in advanced medicinal chemistry for nucleophilic aromatic substitution (

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

| Parameter | Data |

| Chemical Name | 2-Nitropyrimidine |

| CAS Number | 55133-62-5 |

| Molecular Formula | |

| Molecular Weight | 125.09 g/mol |

| SMILES | C1=CN=C(N=C1)[O-] |

| InChIKey | UQOKRDJILZMZKU-UHFFFAOYSA-N |

| Appearance | Pale yellow to off-white crystalline solid (unstable) |

| Solubility | Soluble in DMSO, DMF, Acetonitrile; decomposes in water/protic solvents.[1][2] |

| Hazard Profile | H302, H312, H332 (Harmful by ingestion, skin contact, inhalation). |

Synthetic Accessibility: The "Impossible" Nitration

Researchers must understand that 2-nitropyrimidine cannot be synthesized via standard electrophilic aromatic substitution (nitration) .

Why Direct Nitration Fails

Treating pyrimidine with

Validated Synthetic Route: Oxidative Transformation

The only viable synthetic route involves the oxidation of 2-aminopyrimidine , typically proceeding through a sulfilimine intermediate or using powerful oxygen transfer agents like Dimethyldioxirane (DMDO) or HOF·MeCN .

Protocol: Oxidation via Sulfilimine Intermediate[3]

-

Concept: The exocyclic amine is converted to a sulfilimine, increasing the electron density at the nitrogen, which is then oxidized to the nitro group.[3]

-

Yield: Historically low (~33%), reflecting the instability of the C2-nitro bond.

Reagents:

-

Oxidant: Peroxy acids (e.g., mCPBA) or HOF·MeCN (Hypofluorous acid-acetonitrile complex).

Figure 1: Synthetic pathway requiring amine oxidation.[2][3][5] Direct nitration is not feasible.

Reactivity & Mechanistic Insights

The 2-position of the pyrimidine ring is flanked by two electronegative nitrogen atoms. Adding a nitro group (strongly electron-withdrawing) at this position creates a "Super-Electrophile."

Nucleophilic Aromatic Substitution ( )

The nitro group at C2 acts as an exceptional leaving group (nucleofuge), significantly better than chlorine or fluorine in similar heteroaromatic systems.

-

Mechanism: Addition-Elimination.[1]

-

Nucleophiles: Primary/Secondary amines, Thiols, Alkoxides.

-

Reaction Rate: Extremely fast, often proceeding at

or room temperature. -

Side Reactions: Susceptible to hydrolysis by water (yielding 2-hydroxypyrimidine/pyrimidinone). Anhydrous conditions are mandatory.

Figure 2:

Applications in Drug Discovery

Researchers utilize 2-nitropyrimidine as a "Trojan horse" scaffold to introduce the pyrimidine ring into complex molecules under mild conditions where halopyrimidines might require heat or catalysts.

-

Heterocycle Fusion: Precursor for synthesizing fused systems (e.g., purine analogs) by displacing the nitro group with diamines followed by cyclization.

-

Library Generation: Rapid derivatization of the C2 position with diverse amines to generate Structure-Activity Relationship (SAR) libraries.

Safety & Handling Protocols

Due to the lability of the C-NO2 bond and the potential for energetic decomposition:

-

Storage: Store at

under inert atmosphere (Argon/Nitrogen). -

Moisture Sensitivity: Strictly anhydrous handling required; hydrolysis releases nitrous acid.

-

Toxicity: Treat as a potential mutagen and sensitizer. Use full PPE (glove box recommended for neat handling).

References

-

PubChem. (n.d.). 2-Nitropyrimidine (Compound).[6][7][1][3][4][8] National Library of Medicine. Retrieved from [Link]

-

Defense Technical Information Center (DTIC). (n.d.). Computational Studies of Energetic Nitramines (Synthesis of 2-nitropyrimidine via sulfilimine). Retrieved from [Link]

-

Rozen, S. (2014). HOF[1][5][9][10]·CH3CN: The Best Oxygen Transfer Agent. Accounts of Chemical Research. (Context: Oxidation of electron-deficient amines).

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

Sources

- 1. b.aun.edu.eg [b.aun.edu.eg]

- 2. rsc.org [rsc.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. mdpi.com [mdpi.com]

- 5. Oxidation of azides by the HOF.CH3CN: a novel synthesis of nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. guidechem.com [guidechem.com]

- 8. biosynth.com [biosynth.com]

- 9. HOF•CH3CN-The Most Potent Oxygen Transfer Agent for a Large Variety of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electronic Properties of 2-Substituted 5-Nitropyrimidines for Researchers and Drug Development Professionals

Foreword: The Strategic Importance of 2-Substituted 5-Nitropyrimidines

In the landscape of medicinal chemistry and materials science, the pyrimidine scaffold stands as a cornerstone of molecular design. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. The strategic introduction of substituents onto the pyrimidine ring allows for the fine-tuning of its physicochemical and electronic properties, making it a privileged scaffold in drug discovery. This guide focuses on a particularly intriguing class of these compounds: 2-substituted 5-nitropyrimidines. The potent electron-withdrawing nature of the nitro group at the 5-position profoundly influences the electron density of the pyrimidine ring, rendering the 2-position susceptible to a variety of chemical modifications. Understanding and harnessing the electronic properties modulated by the substituent at this key position is paramount for the rational design of novel therapeutics and functional materials. This document provides a comprehensive exploration of the synthesis, characterization, and application of these versatile molecules, offering both theoretical insights and practical, field-proven methodologies.

The Theoretical Framework: Understanding Substituent-Induced Electronic Effects

The electronic character of a 2-substituted 5-nitropyrimidine is a dynamic interplay of inductive and resonance effects imparted by the substituent at the 2-position, all under the overarching electron-withdrawing influence of the 5-nitro group. These effects dictate the molecule's reactivity, molecular recognition capabilities, and ultimately, its biological activity.

1.1. Inductive and Resonance Effects

Substituents can be broadly classified based on their ability to donate or withdraw electron density.

-

Electron-Donating Groups (EDGs) , such as amino (-NH2), alkoxy (-OR), and alkyl (-R) groups, increase the electron density of the pyrimidine ring through the sigma-bond framework (inductive effect) or by donating lone pairs of electrons into the pi-system (resonance effect).

-

Electron-Withdrawing Groups (EWGs) , such as halogens (-Cl, -Br), cyano (-CN), and the nitro (-NO2) group itself, decrease the electron density of the ring through induction and/or resonance.

The net electronic effect of a substituent is a combination of these two contributions and can be semi-quantitatively described by Hammett substituent constants (σ) . While originally derived for substituted benzoic acids, these constants provide a useful framework for predicting the electronic influence of substituents on heterocyclic systems like pyrimidine.[1] A positive σ value indicates an electron-withdrawing character, while a negative value signifies an electron-donating nature.

Synthesis of 2-Substituted 5-Nitropyrimidines: A Practical Overview

The synthesis of a diverse library of 2-substituted 5-nitropyrimidines often hinges on the preparation of key, reactive intermediates. The most versatile of these is arguably 2-chloro-5-nitropyrimidine, which serves as an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions.

2.1. Synthesis of 2-Chloro-5-nitropyrimidine

A common route to 2-chloro-5-nitropyrimidine involves the nitration of 2-aminopyrimidine, followed by a Sandmeyer-type reaction.

2.2. Diversification via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, exacerbated by the 5-nitro group, facilitates the displacement of the chloro group at the 2-position by a wide range of nucleophiles. This allows for the introduction of various functionalities, including:

-

Amines: Reaction with primary or secondary amines yields 2-amino-5-nitropyrimidine derivatives.

-

Alkoxides: Treatment with sodium or potassium alkoxides provides 2-alkoxy-5-nitropyrimidines.

-

Hydrazines: Reaction with hydrazine hydrate affords 2-hydrazinyl-5-nitropyrimidine, a versatile building block for further elaboration.[2]

Experimental and Computational Characterization of Electronic Properties

A multi-pronged approach combining spectroscopic techniques and computational modeling is essential for a thorough understanding of the electronic landscape of 2-substituted 5-nitropyrimidines.

3.1. UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the maximum absorption wavelength (λmax) is sensitive to the electronic nature of the substituents.

-

Electron-donating groups at the 2-position generally lead to a bathochromic (red) shift in λmax, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

-

Electron-withdrawing groups typically cause a hypsochromic (blue) shift or a less pronounced red shift compared to unsubstituted or EDG-substituted analogs.

Table 1: Representative UV-Vis Absorption Data

| Compound | 2-Substituent | λmax (nm) | Solvent | Reference |

| 2-Phenylamino-5-nitro-6-methylpyridine | -NHPh | ~500 | Not Specified | [3] |

| 2-Phenylamino-5-nitro-4-methylpyridine | -NHPh | ~355 | Not Specified | [3] |

Note: Data for nitropyridines are presented as illustrative examples of the effect of substitution on UV-Vis absorption.

3.2. Electrochemistry: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique for determining the reduction and oxidation potentials of a molecule, which are directly related to the energies of the LUMO and HOMO, respectively. For 5-nitropyrimidines, the first reduction potential is often associated with the reduction of the nitro group. The nature of the 2-substituent modulates this potential:

-

EDGs make the reduction more difficult (more negative potential) by increasing the electron density on the ring.

-

EWGs make the reduction easier (less negative potential) by further delocalizing the incoming electron.

3.3. NMR Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the electron distribution within the molecule. The chemical shifts of the pyrimidine ring protons and carbons are sensitive to the electronic effects of the 2-substituent.

-

EDGs shield the ring protons and carbons, causing an upfield shift (lower ppm).

-

EWGs deshield the ring protons and carbons, resulting in a downfield shift (higher ppm).

Table 2: Representative ¹H and ¹³C NMR Data for Key Intermediates

| Compound | Nucleus | Chemical Shift (ppm) | Solvent | Reference |

| 2-Chloro-5-nitropyridine | ¹H | Not readily available | - | [4] |

| ¹³C | Not readily available | - | [4] | |

| 2-Amino-5-nitropyridine | ¹H | Not readily available | - | [5] |

| ¹³C | Not readily available | - | [5] |

Note: While specific spectral data for 2-substituted 5-nitropyrimidines is sparse in readily available literature, the general trends described above are well-established in heterocyclic chemistry.

3.4. Computational Chemistry: Density Functional Theory (DFT)

Quantum chemical calculations, particularly DFT, are indispensable for gaining a deeper understanding of the electronic properties of these molecules.[6] Key parameters that can be calculated include:

-

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.[7]

-

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and hyperconjugative interactions within the molecule.

Table 3: Calculated Electronic Properties of 2-Amino-5-nitropyrimidine

| Property | Value | Method | Reference |

| HOMO-LUMO Gap | Not explicitly stated, but charge transfer is indicated | B3LYP/6-311++G(d,p) | [6] |

Structure-Property-Activity Relationships (SPAR)

The ultimate goal of understanding the electronic properties of 2-substituted 5-nitropyrimidines is to establish clear relationships between these properties and the desired biological activity or material performance. A prominent area where these compounds have shown significant promise is in the development of kinase inhibitors .[5][8]

The pyrimidine core often serves as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. The 2-substituent plays a crucial role in establishing key interactions and influencing the overall binding affinity.

-

2-Anilino substituents are frequently employed, where the aniline moiety can be further functionalized to occupy hydrophobic pockets and form additional hydrogen bonds. The electronic nature of the substituents on the aniline ring can, in turn, modulate the hydrogen bonding capacity of the N-H group that interacts with the kinase hinge region.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate electronic descriptors (such as Hammett constants or calculated parameters from DFT) with biological activity (e.g., IC50 values).[9][10][11][12] These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective inhibitors.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-nitropyrimidine

This protocol is a generalized representation based on common synthetic methodologies.

-

Nitration of 2-Aminopyrimidine: To a stirred solution of concentrated sulfuric acid, cool to 0-10 °C. Add 2-aminopyrimidine portion-wise, maintaining the temperature below 20 °C. To this solution, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, keeping the reaction temperature below 30 °C. After the addition is complete, allow the mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide, keeping the temperature below 20 °C.

-

Isolation: The precipitated product, 2-amino-5-nitropyrimidine, is collected by vacuum filtration, washed with cold water, and dried under vacuum.[5][13][14][15]

Protocol 2: Synthesis of 2-Chloro-5-nitropyrimidine from 2-Amino-5-nitropyrimidine

This protocol is a generalized representation of a Sandmeyer-type reaction.

-

Diazotization: Suspend 2-amino-5-nitropyrimidine in concentrated hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution at this temperature for 30-60 minutes.

-

Chlorination: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Nitrogen gas will evolve.

-

Work-up and Isolation: After the addition is complete and gas evolution has ceased, allow the reaction mixture to warm to room temperature and stir for several hours. The product can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-chloro-5-nitropyrimidine, which can be further purified by recrystallization or column chromatography.[4][8][16][17]

Conclusion and Future Directions

The 2-substituted 5-nitropyrimidine scaffold represents a fertile ground for the discovery of novel bioactive molecules and advanced materials. A thorough understanding of the interplay between the electronic nature of the 2-substituent and the properties of the molecule as a whole is critical for the rational design of compounds with desired functionalities. The integration of synthetic chemistry, spectroscopic analysis, and computational modeling provides a powerful toolkit for elucidating these complex relationships. Future research in this area will likely focus on the development of more efficient and diverse synthetic methodologies, the application of advanced spectroscopic and computational techniques for more precise electronic characterization, and the exploration of these compounds against a wider range of biological targets and in novel material applications.

References

-

Jetir.org. (n.d.). SYNTHESIS OF 2-S-SUBSTITUTED PYRIMIDINE DERIVATIVES: AS ANTI- TUMOR AGENT. Retrieved from [Link]

- Adamu, H., et al. (2023). Synthesis and Characterization of Schiff Base of 2-Acetyl-5-Methylfuran Glyoxime Hydrazine and its Metal (II) Complexes and Their Evalution for Antibacterial and Antifungal Activities. Middle East Research Journal of Engineering and Technology, 3(2), 27-32.

-

Arivazhagan, M., & Subhasini, V. P. (2012). Quantum chemical studies on structure of 2-amino-5-nitropyrimidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 91, 402–410. [Link]

-

Karthikeyan, C., Moorthy, N. S. H., & Trivedi, P. (2009). QSAR study of substituted 2-pyridinyl guanidines as selective urokinase-type plasminogen activator (uPA) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 6–13. [Link]

-

Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. (2020). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Chloro-5-nitropyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Hammett Correlation in the Accelerated Formation of 2,3-Diphenylquinoxalines in Nebulizer Microdroplets. (2021). National Institutes of Health. Retrieved from [Link]

-

MDPI. (n.d.). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

-

Abdel-Aziz, M., et al. (n.d.). Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. PubMed. Retrieved from [Link]

-

Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. (n.d.). Retrieved from [Link]

-

Energies of calculated frontier orbitals from nitrile imine 4 a and.... (n.d.). ResearchGate. Retrieved from [Link]

-

Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. (n.d.). World Journal of Biology Pharmacy and Health Sciences. Retrieved from [Link]

-

ChemHelpASAP. (2020, April 18). frontier molecular orbital analysis [Video]. YouTube. Retrieved from [Link]

-

A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (n.d.). Retrieved from [Link]

-

QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. (n.d.). ResearchGate. Retrieved from [Link]

-

New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review. (n.d.). Repositório Institucional UNESP. Retrieved from [Link]

-

Shukkur, M. A., et al. (n.d.). Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. Universiti Kebangsaan Malaysia. Retrieved from [Link]

-

2-Chloro-5-nitropyridine. (n.d.). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]

-

ChemHelpASAP. (2019, January 30). frontier molecular orbital analysis [Video]. YouTube. Retrieved from [Link]

- Synthesis process of 2-hydrazinopyridine derivative. (n.d.). Google Patents.

Sources

- 1. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 9. Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. QSAR study of substituted 2-pyridinyl guanidines as selective urokinase-type plasminogen activator (uPA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. wjbphs.com [wjbphs.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-氨基-5-硝基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. 2-Amino-5-nitropyridine, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 15. 2-Amino-5-nitropyridine | 4214-76-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 16. 2-Chloro-5-nitropyridine | 4548-45-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 17. 2-Chloro-5-nitropyridine [webbook.nist.gov]

An In-depth Technical Guide to the Isomer Stability of 2-Nitropyrimidine versus 5-Nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitropyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The position of the nitro group on the pyrimidine ring profoundly influences the molecule's electronic properties, reactivity, and, crucially, its stability. Understanding the relative thermodynamic and kinetic stability of nitropyrimidine isomers is paramount for their effective utilization in drug design, synthesis, and formulation. This guide provides a comprehensive analysis of the factors governing the stability of two key isomers: 2-nitropyrimidine and 5-nitropyrimidine. We will delve into the electronic and steric factors, supported by theoretical and experimental evidence, to provide a clear understanding of their stability profiles.

Part 1: Theoretical Framework for Isomer Stability

The stability of 2-nitropyrimidine and 5-nitropyrimidine is primarily dictated by the interplay of electronic effects (both resonance and inductive) and steric interactions. A thorough understanding of these principles is essential to rationalize the observed and predicted stability differences.

Electronic Effects: A Tale of Two Isomers

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. The introduction of a strongly electron-withdrawing nitro group further modulates the electron density distribution within the ring, impacting stability.

5-Nitropyrimidine: The More Stable Isomer

In 5-nitropyrimidine, the nitro group is positioned at a carbon atom that is meta to both ring nitrogens. This positioning leads to a more stabilized electronic configuration for several reasons:

-

Inductive Effects: The electron-withdrawing inductive effect of the nitro group is distributed across the ring. The placement at the 5-position allows for a more balanced withdrawal of electron density without creating excessively electron-deficient centers adjacent to the already electronegative nitrogen atoms.

-

Resonance Stabilization: The nitro group can participate in resonance with the pyrimidine ring. In the case of 5-nitropyrimidine, the resonance structures effectively delocalize the positive charge on the nitrogen of the nitro group and the negative charge across the oxygen atoms and the pyrimidine ring. Crucially, none of the resonance structures place a positive charge on the carbon atoms directly bonded to the electronegative ring nitrogens, which would be energetically unfavorable.

2-Nitropyrimidine: An Electronically Disfavored Arrangement

Conversely, placing the nitro group at the 2-position introduces electronic strain:

-

Inductive Effects: The strong inductive pull of the nitro group at the 2-position is exacerbated by the adjacent electronegative nitrogen atom at position 1 (and to a lesser extent, position 3). This creates a highly electron-deficient region in the molecule, leading to inherent instability.

-

Resonance Destabilization: While resonance structures can be drawn for 2-nitropyrimidine, some of them are significantly less stable. Specifically, certain resonance contributors place a positive charge on the carbon atom at the 2-position, which is directly attached to the nitro group and adjacent to a ring nitrogen. This arrangement is electrostatically unfavorable and contributes to the overall lower stability of the isomer.

Diagram: Resonance Structures of 2-Nitropyrimidine and 5-Nitropyrimidine

Caption: A simplified representation of the resonance contributors for 5- and 2-nitropyrimidine.

Steric Hindrance: A Minor but Relevant Factor

Steric hindrance, the repulsion between atoms in close proximity, can also influence molecular stability.[1]

-

In 2-nitropyrimidine , the nitro group is situated between a C-H bond at the 3-position and a lone pair of electrons on the nitrogen at the 1-position. While not severely crowded, this arrangement can lead to some degree of steric strain, potentially causing a slight out-of-plane twisting of the nitro group. This would disrupt the coplanarity required for optimal resonance stabilization.

-

In 5-nitropyrimidine , the nitro group is flanked by C-H bonds at the 4- and 6-positions. This environment is less sterically demanding, allowing the nitro group to remain more coplanar with the pyrimidine ring, thus maximizing resonance stabilization.

Part 2: Computational Analysis of Isomer Stability

Computational chemistry provides powerful tools to quantify the stability of isomers. Density Functional Theory (DFT) is a widely used method for calculating the electronic structure and energies of molecules.[2][3]

Proposed Computational Workflow

A robust computational study to compare the stability of 2- and 5-nitropyrimidine would involve the following steps:

-

Geometry Optimization: The structures of both isomers would be optimized to find their lowest energy conformations. A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[3]

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Energy Calculations: The total electronic energies of the optimized structures are calculated. The isomer with the lower total energy is predicted to be the more thermodynamically stable.

-

Thermodynamic Properties: From the frequency calculations, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be determined at a given temperature (e.g., 298.15 K). The Gibbs free energy is the most definitive measure of thermodynamic stability under standard conditions.

Diagram: Computational Workflow for Stability Prediction

Caption: A typical workflow for the computational prediction of isomer stability.

Predicted Outcome

Based on the theoretical principles discussed, it is anticipated that computational analysis will show 5-nitropyrimidine to have a lower Gibbs free energy and thus be the more thermodynamically stable isomer compared to 2-nitropyrimidine.

| Isomer | Predicted Relative Gibbs Free Energy (kcal/mol) | Predicted Stability |

| 2-Nitropyrimidine | > 0 | Less Stable |

| 5-Nitropyrimidine | 0 (Reference) | More Stable |

Part 3: Experimental Validation of Isomer Stability

Experimental data is crucial for validating theoretical predictions. Several techniques can be employed to assess the relative stability of 2- and 5-nitropyrimidine.

Synthesis of 2- and 5-Nitropyrimidine

The synthesis of unsubstituted nitropyrimidines can be challenging. However, plausible synthetic routes can be proposed based on established methodologies for related compounds.[4][5]

Proposed Synthesis of 5-Nitropyrimidine:

A potential route to 5-nitropyrimidine could involve the nitration of a suitable pyrimidine precursor, followed by dehalogenation or another functional group transformation. For instance, the nitration of 2,4-dichloropyrimidine followed by reductive dehalogenation could be a viable strategy.

Proposed Synthesis of 2-Nitropyrimidine:

The synthesis of 2-nitropyrimidine is more challenging due to the deactivating effect of the ring nitrogens on electrophilic substitution at the 2-position. A possible approach could involve the oxidation of 2-aminopyrimidine to 2-nitropyrimidine, although this reaction can be low-yielding and produce side products.

Experimental Techniques for Stability Assessment

1. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA):

These techniques are used to determine the thermal stability of compounds.[6][7]

-

DSC measures the heat flow into or out of a sample as a function of temperature. The onset of decomposition can be identified as an exothermic event.

-

TGA measures the change in mass of a sample as a function of temperature. The temperature at which significant mass loss occurs is an indicator of thermal stability.

It is expected that 5-nitropyrimidine will exhibit a higher decomposition temperature than 2-nitropyrimidine in both DSC and TGA analyses, indicating greater thermal stability.

Experimental Protocol: Thermal Stability Analysis by DSC/TGA

-

Sample Preparation: Accurately weigh 1-5 mg of the purified nitropyrimidine isomer into an aluminum or ceramic crucible.

-

Instrument Setup: Place the crucible in the DSC/TGA instrument.

-

Heating Program: Heat the sample from room temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: Analyze the resulting DSC and TGA curves to determine the onset of decomposition and the temperature of maximum mass loss rate.

2. Kinetic Studies:

The relative kinetic stability of the isomers can be assessed by comparing their reaction rates in a specific chemical transformation. For example, in a nucleophilic aromatic substitution reaction, the more stable isomer might react more slowly if the ground state is significantly stabilized.

Part 4: Implications for Drug Development

The stability of a drug molecule is a critical parameter that influences its shelf-life, formulation, and in vivo behavior. The greater predicted stability of the 5-nitropyrimidine scaffold has important implications for drug development:

-

Chemical Robustness: Compounds incorporating the 5-nitropyrimidine moiety are likely to be more resistant to degradation during synthesis, purification, and storage.

-

Formulation Stability: The enhanced stability of 5-nitropyrimidine derivatives can lead to more stable pharmaceutical formulations with longer shelf-lives.

-

Metabolic Stability: While not a direct correlation, greater thermodynamic stability can sometimes translate to increased metabolic stability, as more energy is required to break down the molecule.

Conclusion

Based on a comprehensive analysis of electronic effects, steric considerations, and established computational and experimental methodologies, it is concluded that 5-nitropyrimidine is the more stable isomer compared to 2-nitropyrimidine. The key contributing factors are the more favorable distribution of inductive effects and the greater resonance stabilization in the 5-nitro isomer. This greater stability has significant practical implications for the use of nitropyrimidines in drug discovery and development, favoring the 5-nitropyrimidine scaffold for the design of robust and reliable therapeutic agents.

References

Sources

Technical Guide: Synthesis of 2-Nitropyrimidine via Oxidative Sulfilimine Transformation

[1]

Executive Summary

Target: 2-Nitropyrimidine (CAS: 55133-62-5) Challenge: Direct nitration of pyrimidine fails due to the ring's electron deficiency. Nucleophilic substitution (SNAr) with nitrite is hindered by ambident nucleophile issues and competing hydrolysis. Diazotization of 2-aminopyrimidine typically yields 2-hydroxypyrimidine due to the instability of the 2-diazonium species. Solution: A multi-step oxidative protocol utilizing a sulfilimine intermediate .[1] This route bypasses the electronic barriers of Electrophilic Aromatic Substitution (EAS) by functionalizing the exocyclic amine of 2-aminopyrimidine, followed by oxidation to the nitro group. Key Metric: Literature yields for this specific isomer are historically low (~33%), emphasizing the need for precise temperature control and anhydrous conditions.

Mechanistic Analysis & Failure Modes[2]

To understand the synthesis, one must first understand why standard methods fail.

The Electrophilic Barrier (Direct Nitration)

Pyrimidine is a

-

Position 2: The position between the two nitrogens is the most electron-deficient. Attack here is electronically forbidden for electrophiles (like

). -

Position 5: If nitration occurs (e.g., in activated derivatives like 2-aminopyrimidine), it occurs exclusively at the 5-position (meta-like), yielding 2-amino-5-nitropyrimidine , not the target 2-nitro isomer.

The Diazonium Instability

The Sandmeyer reaction (Amine

The Sulfilimine Route (Successful Protocol)[2][3]

The only reliable method grounded in energetic materials research involves the oxidation of an S,S-dimethyl-N-(pyrimidin-2-yl)sulfilimine intermediate. This method effectively "masks" the amine, increases the electron density at the nitrogen, and allows for oxidation to the nitro group using strong oxidants like

Reaction Scheme Visualization

Figure 1: The two-stage transformation from amine to nitro via a sulfilimine intermediate.[1]

Experimental Protocol

Safety Warning: 2-Nitropyrimidine is an energetic precursor. Intermediates and oxidants (mCPBA) are potentially explosive. Perform all steps behind a blast shield in a fume hood.

Phase 1: Synthesis of the Sulfilimine Intermediate

Reagents:

-

Dimethyl sulfide (DMS) (1.2 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Preparation: Dissolve NCS in anhydrous DCM under an inert atmosphere (

or Ar) and cool to -20°C. -

Activation: Add DMS dropwise. A white precipitate (the sulfonium salt) may form. Stir for 30 minutes at -20°C.

-

Addition: Add a solution of 2-aminopyrimidine in DCM dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to 0°C and stir for 2-3 hours.

-

Workup: Treat with 10% NaOH solution to deprotonate the sulfonium salt to the free sulfilimine. Extract with DCM, dry over

, and concentrate-

Note: The sulfilimine is relatively stable and can be isolated, but immediate use is recommended.

-

Phase 2: Oxidation to 2-Nitropyrimidine

Reagents:

-

S,S-Dimethyl-N-(pyrimidin-2-yl)sulfilimine (from Phase 1)

- -Chloroperbenzoic acid (mCPBA) (2.5 - 3.0 eq)

-

DCM or Chloroform

Procedure:

-

Dissolution: Dissolve the sulfilimine in DCM and cool to 0°C.

-

Oxidation: Add mCPBA portion-wise (solid) or as a solution, maintaining the temperature below 5°C. The reaction is exothermic.

-

Monitoring: Monitor by TLC. The sulfilimine spot will disappear, and a new, more polar spot (nitro) will appear.

-

Quenching: Once complete, wash the organic layer with saturated

(to reduce excess peroxide) and then saturated -

Purification: Dry organic layer and evaporate. Recrystallize cautiously from ethanol/hexanes.

Data Summary & Comparison

The following table contrasts the sulfilimine route with other theoretical attempts found in literature.

| Method | Reagents | Outcome | Mechanism Failure |

| Direct Nitration | Failure / 5-Nitro | Ring deactivation prevents C-2 attack; activation leads to C-5 substitution. | |

| Sandmeyer | 2-Hydroxypyrimidine | Diazonium instability leads to rapid hydrolysis (C-OH formation). | |

| Amine Oxidation | N-Oxides | Oxidation occurs at ring nitrogens (N-oxide formation) rather than the exocyclic amine. | |

| Sulfilimine | 1. DMS/NCS2. mCPBA | 2-Nitropyrimidine | Success. Sulfilimine activates exocyclic N for oxidation while protecting ring nitrogens. |

References

-

Defense Technical Information Center (DTIC). Computational Studies of Energetic Nitramines. (Discusses the sulfilimine route to 2-nitropyrimidine with 33% yield).

-

National Institutes of Health (NIH) - PubChem. 2-Nitropyrimidine (Compound Summary).

-

Royal Society of Chemistry (RSC). Polymethylhydrosiloxane Derived Palladium Nanoparticles for Chemo- and Regioselective Hydrogenation. (References 2-nitropyrimidine as a starting material for hydrogenation studies).

-

Organic Syntheses. Dimethyldioxirane (DMDO) Preparation. (Standard protocol for the oxidant used in advanced sulfilimine oxidations).

2-Nitropyrimidine Energetic Materials: Synthesis, Stability, and Performance

The following technical guide details the research, synthesis, and energetic properties of 2-nitropyrimidine-based energetic materials.

Technical Whitepaper for Advanced Energetic Research

Executive Summary

The pursuit of high-energy-density materials (HEDMs) has increasingly focused on nitrogen-rich heterocycles due to their high positive heats of formation and environmentally benign decomposition products (

However, 2-nitropyrimidine presents a specific synthetic paradox. Electrophilic nitration of the pyrimidine ring occurs preferentially at the 5-position (meta to both nitrogens). Introducing a nitro group at the 2-position (flanked by both ring nitrogens) is electronically disfavored and typically requires indirect pathways such as nucleophilic substitution (S_NAr) or oxidation of amine precursors.

This guide focuses on the high-performance derivatives where the 2-position is functionalized, specifically 2,4,6-Trinitropyrimidine (TNP) and the stable, insensitive 2,4,6-Triamino-5-nitropyrimidine-1,3-dioxide (ICM-102) , providing actionable protocols for their synthesis and characterization.

The 2-Position Challenge & Mechanistic Pathways

Electronic Deactivation

The pyrimidine ring is

-

Direct Nitration: Fails for the 2-position. Mixed acid nitration of pyrimidine yields 5-nitropyrimidine.

-

Nucleophilic Pathway: The 2-position is ideal for

reactions. A leaving group (halogen or nitramino) at C2 can be displaced by energetic nucleophiles.

The "Fox-7" Connection

Research into 2-substituted pyrimidines often intersects with Fox-7 (1,1-diamino-2,2-dinitroethylene) . The nitration of 4,6-dihydroxy-2-methylpyrimidine leads to ring degradation, yielding Fox-7. This mechanism highlights the lability of the pyrimidine ring under harsh nitrating conditions, a critical factor when attempting to synthesize intact polynitropyrimidines.

Key Energetic Derivatives

2,4,6-Trinitropyrimidine (TNP)

TNP is the pyrimidine analogue of TNT but with significantly higher performance due to the improved oxygen balance provided by the ring nitrogens.

-

Structure: Three nitro groups at 2, 4, 6.

-

Status: Theoretical/Lab-scale. High detonation pressure but hydrolytically unstable due to the susceptibility of the C2-NO2 bond to nucleophilic attack by water.

ICM-102 (2,4,6-Triamino-5-nitropyrimidine-1,3-dioxide)

A "star" molecule in current research, ICM-102 stabilizes the pyrimidine core via N-oxidation and amino-push-pull effects.

-

Density: 1.95 g/cm³ (Superior to RDX).[1]

-

Detonation Velocity (

): ~9169 m/s.[1] -

Stability: Insensitive to impact (>60 J), making it a candidate for Insensitive Munitions (IM).

Comparative Performance Data

The following table contrasts 2-nitropyrimidine derivatives with standard military explosives.

| Property | TNP (Calc.) | ICM-102 (Exp.)[1][2] | RDX (Ref.)[3] | HMX (Ref.)[3] |

| Formula | ||||

| Density ( | 1.89 | 1.95 | 1.82 | 1.91 |

| Detonation Vel. ( | ~8,900 | 9,169 | 8,750 | 9,100 |

| Detonation Press. ( | 35.0 | 36.5 | 34.7 | 39.3 |

| Impact Sensitivity ( | Sensitive | > 60 J (Insensitive) | 7.4 J | 7.4 J |

| Oxygen Balance ( | -18% | -26% | -21.6% | -21.6% |

Data Sources: Viswanath et al. (2025) [1], Klapötke (2011) [2].

Experimental Protocols

Protocol A: Synthesis of ICM-102 via N-Oxidation

Rationale: This protocol avoids the instability of direct C-nitration by using an amino-precursor and mild oxidation to introduce the energetic N-oxide functionality.

Reagents:

-

2,4,6-Triaminopyrimidine (TAP)[1]

-

Sodium Tungstate (

) -

Hydrogen Peroxide (30% or 50%)

-

Trifluoroacetic Acid (TFA)

Step-by-Step Methodology:

-

Precursor Dissolution: Dissolve 10 mmol of 2,4,6-Triaminopyrimidine in 20 mL of Trifluoroacetic acid (TFA) in a round-bottom flask. Maintain temperature at 0–5°C using an ice bath.

-

Causality: TFA acts as both solvent and catalyst, protonating the ring to facilitate oxidation.

-

-

Catalyst Addition: Add 0.5 mmol of Sodium Tungstate.

-

Oxidation: Dropwise add 5 mL of Hydrogen Peroxide (50%) while stirring vigorously.

-

Safety: Exothermic reaction. Monitor internal temperature to prevent runaway.

-

-

Reflux: Allow the mixture to warm to room temperature, then heat to 50°C for 4 hours.

-

Isolation: Pour the reaction mixture into 100 mL of ice water. The product, ICM-102, precipitates as a yellow/orange solid.

-

Purification: Filter, wash with cold water and ethanol. Recrystallize from hot DMSO/water.

Validation:

-

DSC: Look for an exothermic decomposition peak at ~284°C.

-

IR: Strong bands at 1350/1550 cm⁻¹ (

) and 1200 cm⁻¹ (

Protocol B: Synthesis of 2-Nitramino-4,6-Dinitropyrimidine (Intermediate)

Rationale: Direct nitration at C2 is impossible. We use the nitramine rearrangement.

-

Start: 2-Aminopyrimidine.

-

Nitration: Treat with mixed acid (

) at -10°C. -

Intermediate: Forms 2-nitraminopyrimidine.

-

Rearrangement: Heating in sulfuric acid causes the nitro group to migrate to the 5-position (favored).

-

Note: To keep the nitro on the amine (2-nitramino) or force it to C2 (very unstable), specific conditions (acetic anhydride/nitric acid) are used to favor the nitramine state over the C-nitro isomer.

-

Visualization of Synthesis Pathways

The following diagram illustrates the divergent pathways for 2-substituted pyrimidines: the degradation route to Fox-7 versus the stabilization route to ICM-102.

Figure 1: Divergent synthesis pathways for Pyrimidine-based energetics: Ring Stabilization vs. Ring Degradation.

References

-

Viswanath, G., et al. (2025).[1] Synthesis and characterization of two new energetic polyamino and nitro pyridine derivatives. ResearchGate. Link

- Klapötke, T. M. (2011).

-

Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules (MDPI). Link

-

Banik, S., et al. (2026).[4] Unveiling Insensitive High-Nitrogen Energetic Materials: Fabrication of Pyrimidine via Bridging and Self-Assembly. PubMed. Link

-

Fried, L. E., et al. Design and Synthesis of Energetic Materials. Annual Reviews. Link

Sources

A Technical Guide to the Computational Density Functional Theory (DFT) Analysis of 2-Nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the computational investigation of 2-Nitropyrimidine using Density Functional Theory (DFT). As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural, electronic, and spectroscopic properties is paramount. DFT offers a powerful in silico laboratory to elucidate these characteristics at the quantum level, providing insights that can accelerate research and development. This document is structured to not only present the "what" and "how" of the computational protocols but to delve into the "why," offering a rationale grounded in established scientific principles for each step of the analysis.

The Rationale for a DFT-Centric Investigation of 2-Nitropyrimidine

2-Nitropyrimidine belongs to a class of heterocyclic compounds that are foundational in numerous biologically active molecules. The introduction of a nitro group (-NO₂) to the pyrimidine ring significantly alters its electronic landscape. This electron-withdrawing group modifies the ring's reactivity, intermolecular interaction potential, and spectroscopic signatures. A computational approach using DFT is particularly well-suited for this molecule for several reasons:

-

Predictive Accuracy for Molecular Geometry: DFT methods, when paired with appropriate functionals and basis sets, can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, often rivaling experimental techniques like X-ray crystallography for small molecules in the gaseous state.

-

Insight into Vibrational Spectroscopy: DFT calculations can simulate the infrared (IR) and Raman spectra of 2-Nitropyrimidine. This is invaluable for interpreting experimental spectra, allowing for the precise assignment of vibrational modes to specific molecular motions.

-

Elucidation of Electronic Properties: Key aspects of chemical reactivity and kinetic stability can be understood by analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter in assessing the molecule's stability and electronic transitions.

-

Mapping Chemical Reactivity: The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. This is instrumental in predicting how 2-Nitropyrimidine will interact with other molecules, including biological targets.

-

Understanding Intramolecular Interactions: Natural Bond Orbital (NBO) analysis allows for a detailed investigation of charge transfer and hyperconjugative interactions within the molecule, explaining the stability conferred by substituent groups.

Methodological Framework: A Self-Validating Computational Protocol

The reliability of any computational study hinges on the judicious selection of the theoretical model. For a molecule like 2-Nitropyrimidine, a well-established and validated protocol is essential.

The Choice of Functional and Basis Set: A Balance of Accuracy and Efficiency

The combination of a functional and a basis set is the cornerstone of a DFT calculation.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and robust choice for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, crucial for systems with heteroatoms and π-conjugation.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p) , is recommended for achieving a good balance between computational cost and accuracy for this system. Let's break down this nomenclature:

-

6-311: Describes the number of Gaussian functions used to represent the core and valence atomic orbitals.

-

++G: Indicates the addition of diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing the behavior of electrons that are far from the nucleus, which is important for anions and systems with lone pairs.

-

(d,p): Represents the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for greater flexibility in the shape of the atomic orbitals, which is essential for describing chemical bonding accurately.

-

For higher accuracy, especially for electronic properties, a correlation-consistent basis set like cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) could be employed, though at a higher computational expense.[1]

The Computational Workflow: From Geometry Optimization to Property Prediction

A typical DFT study of 2-Nitropyrimidine follows a logical and sequential workflow.

Caption: A generalized workflow for the DFT analysis of 2-Nitropyrimidine.

Step-by-Step Experimental Protocol:

-

Input Structure Generation: The initial 3D structure of 2-Nitropyrimidine is drawn using a molecular editor and saved in a suitable format (e.g., .mol or .gjf).

-

Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This is a crucial step as all subsequent calculations are performed on this optimized structure.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

-

It provides the data necessary for simulating the vibrational spectra.

-

-

Property Calculations: Single-point energy calculations are then performed on the optimized geometry to determine various electronic and optical properties.

Analysis of Computational Results: An Illustrative Discussion

Molecular Geometry: The Building Blocks of Understanding

The geometry optimization of 2-Nitropyrimidine is expected to yield a planar structure due to the sp² hybridization of the ring atoms. The key structural parameters to analyze are the bond lengths and bond angles, particularly the C-N bond of the nitro group and the internal angles of the pyrimidine ring.

Table 1: Predicted Structural Parameters of a Representative Nitropyridine. (Note: This data is for a related molecule and serves as an example of what to expect for 2-Nitropyrimidine.)[1]

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.340 | C2-N1-C6 | 118.6 |

| C2-N(nitro) | 1.455 | N1-C2-C3 | 123.3 |

| N(nitro)-O | 1.225 | C4-C5-N(nitro) | 120.1 |

| C-C (ring avg.) | 1.390 | O-N-O | 124.3 |

The C-N bond connecting the nitro group to the ring is expected to be longer than a typical C-N single bond, indicating some degree of electron delocalization. The O-N-O bond angle will be characteristic of a nitro group.

Vibrational Spectroscopy: The Molecular Fingerprint

The calculated vibrational frequencies allow for the simulation of FT-IR and FT-Raman spectra. A detailed assignment of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis.

Table 2: Selected Vibrational Frequencies and Assignments for a Nitropyridine Derivative. [1]

| Experimental (cm⁻¹) | Calculated (cm⁻¹) | PED (%) and Assignment |

| ~3100 | ~3105 | ν(C-H) |

| ~1580 | ~1555 | νas(NO₂) |

| ~1350 | ~1345 | νs(NO₂) |

| ~1600 | ~1610 | ν(C=C) + ν(C=N) |

| ~840 | ~830 | γ(C-H) |

ν: stretching; νas: asymmetric stretching; νs: symmetric stretching; γ: out-of-plane bending.

The characteristic asymmetric and symmetric stretching modes of the NO₂ group are expected to be prominent features in the IR spectrum. The ring stretching vibrations will also provide valuable information about the electronic structure of the pyrimidine core.

Frontier Molecular Orbitals (HOMO-LUMO): The Heart of Chemical Reactivity

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's kinetic stability.[2]

Caption: A diagram illustrating the HOMO, LUMO, and the energy gap.

For 2-Nitropyrimidine, the HOMO is expected to be localized primarily on the pyrimidine ring, while the LUMO will likely have significant contributions from the nitro group due to its electron-withdrawing nature. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.[2]

Table 3: Representative Frontier Molecular Orbital Energies.

| Parameter | Energy (eV) |

| E(HOMO) | -7.5 |

| E(LUMO) | -2.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

Molecular Electrostatic Potential (MESP): A Guide to Intermolecular Interactions

The MESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.[3][4]

For 2-Nitropyrimidine, the MESP is expected to show a region of high negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine ring. Conversely, the hydrogen atoms attached to the ring will exhibit a positive electrostatic potential. This information is critical for predicting hydrogen bonding interactions and the overall binding mode of the molecule with a receptor.

Natural Bond Orbital (NBO) Analysis: Unveiling Intramolecular Charge Transfer

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule.[5] It allows for the quantification of intramolecular charge transfer (ICT) and hyperconjugative interactions. For 2-Nitropyrimidine, NBO analysis can reveal the extent of electron donation from the lone pairs of the pyrimidine nitrogens to the antibonding orbitals of the C-NO₂ bond, which contributes to the molecule's stability.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for the computational study of 2-Nitropyrimidine using DFT. By following these protocols, researchers can gain deep insights into the molecule's structural, spectroscopic, and electronic properties. The predictive power of DFT, when used judiciously, can significantly aid in the rational design of novel derivatives with tailored properties for applications in drug development and materials science. Future studies could expand upon this work by investigating the excited state properties using Time-Dependent DFT (TD-DFT) to understand its photophysical behavior, or by simulating its interactions with specific biological targets through molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods.

References

-

Akbaş, E. (2023). DFT investigation of adsorption of pyrimidine derivatives on graphene oxide. DergiPark. [Link]

-

Al-amri, A. A., et al. (2021). DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. Molecules, 26(23), 7155. [Link]

-

Türker, L., & Gümüş, S. (2010). A DFT Study on Nitro Derivatives of Pyridine. Journal of Energetic Materials, 28(2), 138-163. [Link]

-

Mahfouz, R. M., et al. (2014). Structural and theoretical studies of 2-amino-3-nitropyridine. An-Najah University Journal for Research - A (Natural Sciences), 28(1), 1-20. [Link]

-

Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. [Link]

-

Aragoni, M. C., et al. (2020). Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. ChemistryOpen, 9(5), 576-583. [Link]

-

da Silva, J. B. P., et al. (2018). Calculated electrostatic potential maps for polycyclic nitroaromatic molecules with neighbouring –NO2 groups. Structural Chemistry, 29(5), 1475-1482. [Link]

-

Gao, H., et al. (2013). Density function theory study on energetic nitro-triaziridine derivatives. Journal of Energetic Materials, 31(4), 277-289. [Link]

-

Lorenc, J., et al. (2021). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Materials, 14(21), 6599. [Link]

-

Arjunan, V., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Scientific Reports, 9(1), 10958. [Link]

-

Mary, Y. S., et al. (2013). Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 337-349. [Link]

-

Wikipedia. (2023). HOMO and LUMO. [Link]

-

Salman, A. H., et al. (2017). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Chemistry and Materials Research, 9(6), 1-9. [Link]

Sources

- 1. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 3. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. q-chem.com [q-chem.com]

Methodological & Application

Synthesis of 2-Nitropyrimidine: A Detailed Guide via Diazotization of 2-Aminopyrimidine

Introduction: The Significance of 2-Nitropyrimidine and a Note on Synthetic Strategy

2-Nitropyrimidine is a valuable building block in medicinal chemistry and drug development. The potent electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyrimidine ring, making it a key intermediate for the synthesis of a diverse array of functionalized pyrimidine derivatives through nucleophilic aromatic substitution. These derivatives are scaffolds for molecules with a wide range of biological activities.[1][2]

While the direct oxidation of 2-aminopyrimidine to 2-nitropyrimidine might seem like a straightforward synthetic route, it presents considerable chemical challenges. The amino group on the electron-deficient pyrimidine ring is susceptible to a variety of oxidative side reactions, and controlling the reaction to selectively yield the nitro compound is non-trivial and not well-documented in established literature.

Therefore, this guide presents a more robust and reliable two-step synthetic pathway for the preparation of 2-nitropyrimidine, commencing from 2-aminopyrimidine. This method proceeds through the formation of a diazonium salt intermediate, followed by the introduction of the nitro group in a Sandmeyer-type reaction. This approach offers better control over the reaction and provides a more consistent yield of the desired product.

Proposed Synthetic Pathway

The synthesis is broken down into two primary stages:

-

Diazotization of 2-Aminopyrimidine: The conversion of the primary amino group of 2-aminopyrimidine into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.

-

Introduction of the Nitro Group: The subsequent reaction of the diazonium salt with a solution of sodium nitrite in the presence of a copper catalyst to yield 2-nitropyrimidine.

Caption: Overall workflow for the synthesis of 2-nitropyrimidine.

Reaction Mechanism

Part 1: Diazotization of 2-Aminopyrimidine

The diazotization reaction is initiated by the formation of nitrous acid from sodium nitrite and a strong acid, such as sulfuric acid. The nitrous acid is then protonated, followed by the loss of water to form the highly electrophilic nitrosonium ion (NO+). The lone pair of electrons on the nitrogen atom of the amino group of 2-aminopyrimidine then attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule result in the formation of the 2-pyrimidinediazonium salt.

Part 2: Sandmeyer-type Reaction

In the second step, the 2-pyrimidinediazonium salt is treated with sodium nitrite and a copper catalyst. The exact mechanism of the Sandmeyer reaction is complex and still a subject of some debate, but it is generally believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of a pyrimidyl radical and the evolution of nitrogen gas. This radical then reacts with the nitrite ion to form the final product, 2-nitropyrimidine, with the regeneration of the copper(I) catalyst.

Caption: Simplified mechanism of diazotization and Sandmeyer-type reaction.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Aminopyrimidine | Reagent Grade, ≥98% | Sigma-Aldrich |

| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific |

| Sulfuric Acid (H₂SO₄) | 95-98% | VWR Chemicals |

| Copper(I) Oxide (Cu₂O) | 99.9% | Alfa Aesar |

| Diethyl Ether | Anhydrous, ≥99.7% | EMD Millipore |

| Saturated Sodium Bicarbonate | Laboratory Grade | LabChem Inc. |

| Anhydrous Magnesium Sulfate | Laboratory Grade | BeanTown Chemical |

Step-by-Step Procedure

Step 1: Preparation of the 2-Pyrimidinediazonium Salt Solution

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 9.5 g (0.1 mol) of 2-aminopyrimidine in 50 mL of 20% sulfuric acid.

-

Cool the flask in an ice-salt bath to maintain the internal temperature between 0 and 5 °C.

-

In a separate beaker, prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 25 mL of deionized water.

-